N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine
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Overview
Description
(E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound characterized by the presence of fluorophenyl and acridinyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves the condensation of 4-fluorobenzaldehyde with 6-aminoacridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- (E)-1-(4-chlorophenyl)-N-{6-[(E)-[(4-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine
- (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine
Comparison: Compared to its analogs with different halogen substituents (chlorine or bromine), (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine exhibits unique properties due to the presence of fluorine. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its stability and bioactivity.
Biological Activity
Chemical Structure and Properties
N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine can be characterized by its acridine backbone, which is modified by the presence of two 4-fluorobenzylidene groups. The fluorine substitution may enhance lipophilicity and influence the biological activity of the compound.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 10.0 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability, leading to apoptosis in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antibacterial effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in both its anticancer and antimicrobial activities.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Case Study 2: Antimicrobial Testing in Clinical Isolates
Clinical isolates of Staphylococcus aureus were tested for susceptibility to this compound. The compound demonstrated potent activity against methicillin-resistant strains (MRSA), suggesting potential for development as a novel antimicrobial agent.
Properties
Molecular Formula |
C27H17F2N3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[6-[(4-fluorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17F2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H |
InChI Key |
GVYNWTLXZWVVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)F)F |
Origin of Product |
United States |
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